5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an intriguing organic heterobicyclic compound. Its chemical structure comprises a benzoxazine ring fused with a pyrazole ring, resulting in a unique and complex arrangement of atoms . This compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One common method involves the reaction of appropriate starting materials, such as substituted phenols and aldehydes, under specific conditions. For instance, the condensation of 4-methylphenol (p-cresol) with an aldehyde followed by cyclization yields the desired benzoxazine ring .
Industrial Production: While industrial-scale production methods may vary, researchers have explored scalable approaches for synthesizing this compound. These methods often involve efficient catalysts and optimized reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: May be reduced to yield different derivatives.
Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.
Ring-opening: The benzoxazine ring can open under specific conditions, providing access to other compounds.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore the reactivity of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in various synthetic transformations. Its unique structure makes it valuable for designing novel materials and functional polymers.
Biology and Medicine::Drug Discovery: Scientists investigate its potential as a scaffold for drug development due to its heterocyclic nature.
Biological Activity: Studies explore its interactions with enzymes, receptors, and cellular pathways.
Polymer Science: The compound’s reactivity contributes to the design of high-performance polymers.
Adhesives and Coatings: Its aromatic and heterocyclic features make it useful in adhesive formulations.
Wirkmechanismus
The exact mechanism by which 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique, we can compare it with other benzoxazines or heterocyclic compounds. Some similar compounds include:
- 2-Methyl-4H-3,1-benzoxazin-4-one
- Other benzoxazines with varying substituents and ring sizes
Eigenschaften
Molekularformel |
C19H20N2O |
---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
5-ethyl-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H20N2O/c1-3-19-21-17(15-6-4-5-7-18(15)22-19)12-16(20-21)14-10-8-13(2)9-11-14/h4-11,17,19H,3,12H2,1-2H3 |
InChI-Schlüssel |
FEMJGTMMAAGHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.